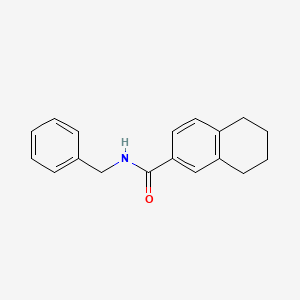
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is an organic compound with the molecular formula C18H19NO It is a derivative of naphthalene, characterized by the presence of a benzyl group and a carboxamide group attached to the tetrahydronaphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid.
Formation of the Amide: The carboxylic acid is reacted with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Formation of benzyl ketone or carboxylic acid derivatives.
Reduction: Formation of N-benzyl-5,6,7,8-tetrahydronaphthylamine.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide involves its interaction with specific molecular targets. The benzyl group and the amide functionality play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-tetrahydronaphthalene-2-carboxamide: Lacks the benzyl group, making it less hydrophobic and potentially less active in certain biological contexts.
N-benzyl-1,2,3,4-tetrahydronaphthalene-2-carboxamide: Similar structure but with different substitution patterns, leading to variations in reactivity and biological activity.
Uniqueness
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide is unique due to the presence of both the benzyl group and the tetrahydronaphthalene core, which confer specific chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-benzyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(19-13-14-6-2-1-3-7-14)17-11-10-15-8-4-5-9-16(15)12-17/h1-3,6-7,10-12H,4-5,8-9,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNVCCFYIKBQKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
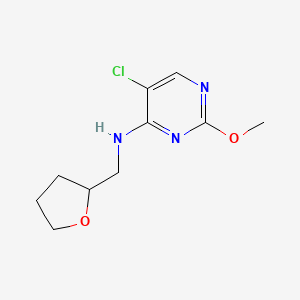
![5-chloro-N-[(3-chlorophenyl)methyl]-2-methoxypyrimidin-4-amine](/img/structure/B7602776.png)

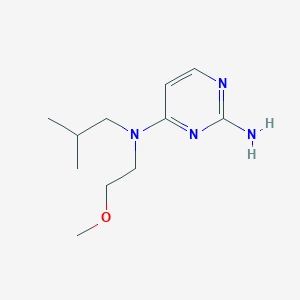
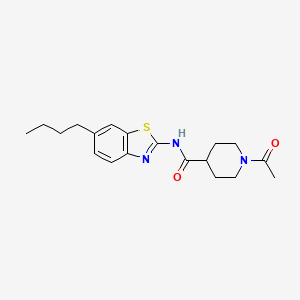
![N-(cyclopropylmethyl)-2-[[5-(2,3-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propylacetamide](/img/structure/B7602815.png)
![2-[[6-Methyl-2-(methylamino)pyrimidin-4-yl]amino]-2-phenylethanol](/img/structure/B7602823.png)
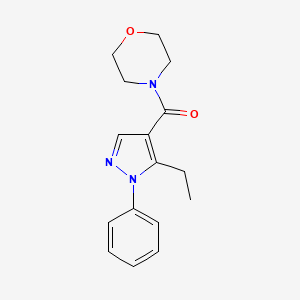

![3-[(2-Aminopyrimidin-4-yl)amino]-2-methylpropan-1-ol](/img/structure/B7602841.png)
![2-[4-(1-hydroxyethyl)triazol-1-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7602854.png)
![N-(2,2-dimethylcyclohexyl)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602862.png)
![N-[1-(3-chlorophenyl)propyl]-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B7602882.png)
![1-methyl-N-(7-oxabicyclo[2.2.1]heptan-2-yl)piperidin-4-amine](/img/structure/B7602884.png)
